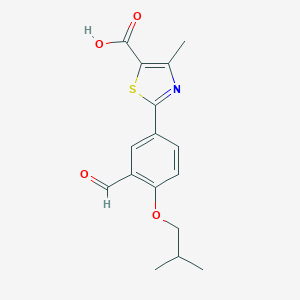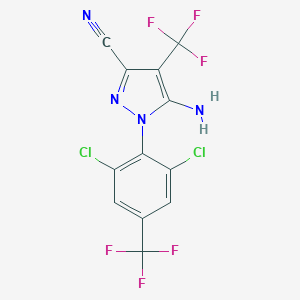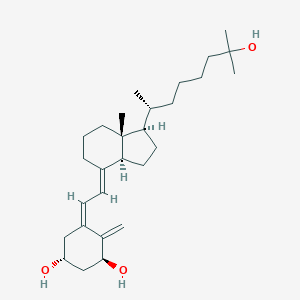
Impureté 8 du fébuxostat
Vue d'ensemble
Description
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Applications De Recherche Scientifique
Gestion de la goutte
Le fébuxostat, composé parent de l'impureté 8 du fébuxostat, est principalement utilisé comme inhibiteur de la xanthine oxydase pour traiter l'hyperuricémie chez les patients atteints de goutte . Il réduit efficacement les taux d'acide urique, soulage les symptômes et favorise un contrôle à long terme, en particulier pour les patients intolérants à l'allopurinol .
Sécurité cardiovasculaire
Des études récentes ont démontré la sécurité cardiovasculaire du fébuxostat . Cela en fait un choix approprié pour les patients présentant des comorbidités cardiovasculaires.
Effets rénaux et hépatiques
Le fébuxostat présente une hépatotoxicité minimale, ce qui le rend approprié pour les personnes atteintes de comorbidités hépatiques . Ses effets néphroprotecteurs potentiels et ses propriétés de prévention des calculs rénaux sont remarquables, en particulier pour les patients atteints de goutte souffrant de problèmes rénaux .
Applications musculo-squelettiques
Au-delà de la goutte, les propriétés anti-inflammatoires du fébuxostat laissent entrevoir des applications dans les affections musculo-squelettiques . Cela ouvre un éventail plus large de contextes cliniques pour son utilisation.
Analyse des impuretés génotoxiques
L'this compound est une impureté du fébuxostat . L'analyse des impuretés génotoxiques des bromures d'alkyle dans le fébuxostat basée sur l'échantillonnage en espace de tête statique et la GC-ECD a été rapportée . Cela aide à déterminer des spécifications plus strictes pour le médicament et ses composants .
Études in vitro
Des études in vitro ont montré que le fébuxostat est un ligand puissant et un inhibiteur des formes oxydée et réduite de XO
Mécanisme D'action
Target of Action
Febuxostat impurity 8, also known as “22XUB0JY9W” or “2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid”, is an impurity of Febuxostat . Febuxostat is a selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid . By inhibiting this enzyme, Febuxostat prevents the formation of uric acid, thereby managing conditions like gout and hyperuricemia .
Mode of Action
The mode of action of Febuxostat impurity 8 is likely similar to that of Febuxostat, given that it is an impurity of the latter. Febuxostat works by inhibiting the activity of xanthine oxidase . This inhibition prevents the synthesis of uric acid, leading to a reduction in serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat and its impurities is the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, Febuxostat impedes this pathway, reducing the production of uric acid .
Pharmacokinetics
Febuxostat exhibits an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of Febuxostat’s action, and likely that of its impurity 8, is a reduction in serum uric acid levels . This reduction helps manage conditions like gout and hyperuricemia, which are characterized by high levels of uric acid in the blood .
Action Environment
The action of Febuxostat and its impurities can be influenced by various environmental factors. For instance, the presence of other drugs can affect Febuxostat’s metabolism and excretion . Additionally, patient-specific factors, such as renal function, can impact the drug’s pharmacokinetics . .
Analyse Biochimique
Biochemical Properties
Febuxostat impurity 8, as an impurity of Febuxostat, may share similar biochemical properties with Febuxostat. Febuxostat is an inhibitor of xanthine oxidoreductase (XOR), a key enzyme in the purine metabolic pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . By inhibiting XOR, Febuxostat effectively reduces the production of uric acid .
Cellular Effects
Febuxostat has been shown to reduce serum and urinary uric acid concentrations and increase serum and urinary xanthine concentrations . This suggests that Febuxostat impurity 8 may have similar effects on cellular processes related to purine metabolism.
Molecular Mechanism
The molecular mechanism of Febuxostat impurity 8 is not well-defined. Febuxostat, the parent compound, exerts its effects by selectively inhibiting XOR, thereby reducing the production of uric acid . It’s plausible that Febuxostat impurity 8 may interact with XOR or other biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Febuxostat impurity 8 in laboratory settings. Febuxostat has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses .
Dosage Effects in Animal Models
The effects of different dosages of Febuxostat impurity 8 in animal models have not been reported. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner .
Metabolic Pathways
Febuxostat impurity 8 is likely involved in the purine metabolic pathway due to its structural similarity to Febuxostat. Febuxostat is metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Transport and Distribution
Febuxostat is rapidly absorbed with a median time to reach maximum plasma concentration following drug administration of 0.5–1.3 hours .
Propriétés
IUPAC Name |
2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIQHHXCAMMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144060-62-8 | |
| Record name | 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-FORMYL-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XUB0JY9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)


